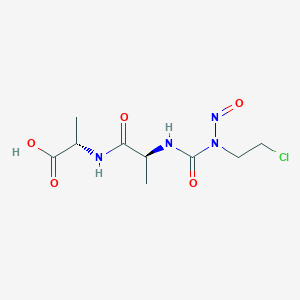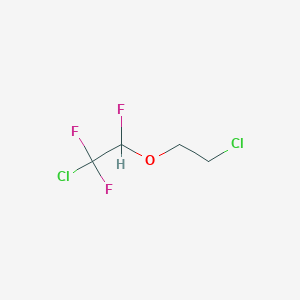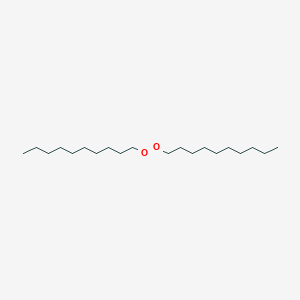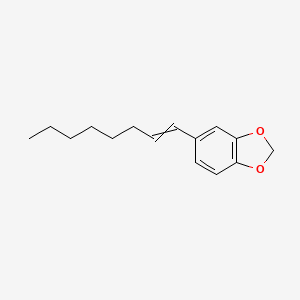![molecular formula C13H16S B14359996 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane CAS No. 94110-62-0](/img/structure/B14359996.png)
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Phenylsulfanyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenylsulfanyl group attached This compound belongs to the class of bicyclo[22
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)bicyclo[221]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structuresSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane may involve large-scale Diels-Alder reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic structure or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane include:
Norbornane: A bicyclic hydrocarbon with a similar structure but lacking the phenylsulfanyl group.
Norbornene: A bicyclic compound with a double bond, offering different reactivity.
Norbornadiene: A bicyclic compound with two double bonds, providing unique chemical properties
Uniqueness
The presence of the phenylsulfanyl group in this compound distinguishes it from other similar compounds, imparting unique chemical and biological properties.
Propiedades
Número CAS |
94110-62-0 |
|---|---|
Fórmula molecular |
C13H16S |
Peso molecular |
204.33 g/mol |
Nombre IUPAC |
7-phenylsulfanylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16S/c1-2-4-12(5-3-1)14-13-10-6-7-11(13)9-8-10/h1-5,10-11,13H,6-9H2 |
Clave InChI |
ZGCNPTLUGXDASE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C2SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
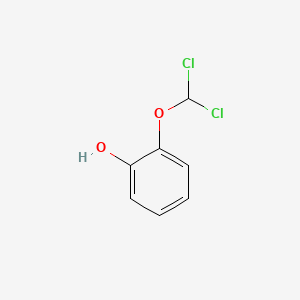

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
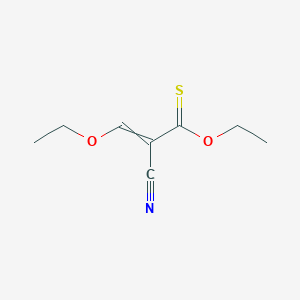

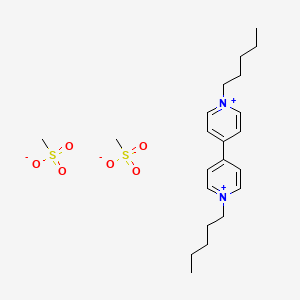
dimethylsilane](/img/structure/B14359973.png)
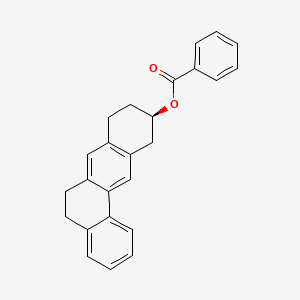
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
